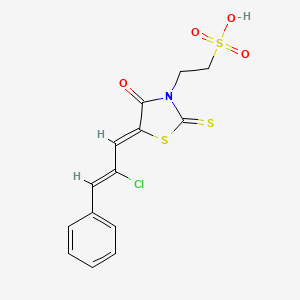
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C14H12ClNO4S3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, a derivative of thiazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound exhibits significant potential in the treatment of diabetic complications through the inhibition of aldose reductase.
Chemical Structure and Properties
The molecular formula for this compound is C14H12ClNO4S3 with a molecular weight of approximately 389.88 g/mol. The compound features a thiazolidine ring, a chloro-substituted phenyl group, and an ethanesulfonic acid moiety, which contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazolidine Ring | Contains sulfur and nitrogen atoms |
| Chloro-substituted Phenyl | Enhances reactivity and biological interaction |
| Ethanesulfonic Acid Moiety | Increases solubility and bioavailability |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of aldose reductase. This enzyme is implicated in the conversion of glucose to sorbitol, a process that can lead to diabetic complications if unregulated. By inhibiting this enzyme, the compound may help mitigate oxidative stress and other complications associated with diabetes.
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It has been studied for its effects on cytokine production and the inhibition of inflammatory mediators.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
-
Study on Aldose Reductase Inhibition :
- A study demonstrated that this compound significantly inhibited aldose reductase activity in vitro, leading to decreased sorbitol levels in diabetic models. This suggests potential therapeutic applications for managing diabetic complications.
-
Anticancer Activity Assessment :
- In a series of assays on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values indicating strong antiproliferative effects, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
-
Anti-inflammatory Mechanism Exploration :
- Research highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S3/c15-11(8-10-4-2-1-3-5-10)9-12-13(17)16(14(21)22-12)6-7-23(18,19)20/h1-5,8-9H,6-7H2,(H,18,19,20)/b11-8-,12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPFVHPVKYHOQU-QAHSQZNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













